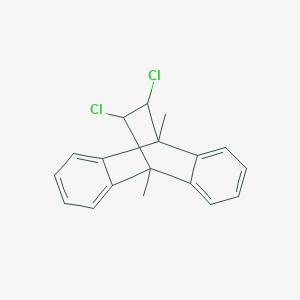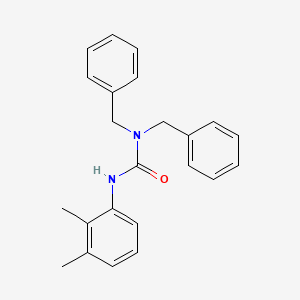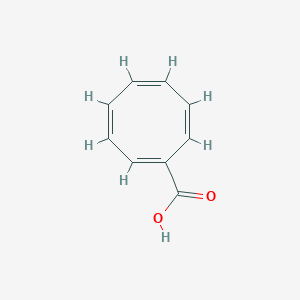
1,3,5,7-Cyclooctatetraenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Cyclooctatetraenecarboxylic acid is an organic compound with the molecular formula C9H8O2. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
1,3,5,7-Cyclooctatetraenecarboxylic acid can be synthesized through several methods. One common synthetic route involves the carboxylation of cyclooctatetraene using carbon dioxide in the presence of a strong base. This reaction typically requires specific conditions such as elevated temperatures and pressures to proceed efficiently .
Industrial production methods for this compound are not widely documented, but they likely involve similar carboxylation reactions on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,3,5,7-Cyclooctatetraenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,5,7-Cyclooctatetraenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Mécanisme D'action
The mechanism of action of 1,3,5,7-Cyclooctatetraenecarboxylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
1,3,5,7-Cyclooctatetraenecarboxylic acid can be compared with other similar compounds such as cyclooctatetraene and its derivatives. Unlike cyclooctatetraene, which is primarily a hydrocarbon, this compound contains a carboxyl group, making it more reactive and versatile in chemical reactions .
Similar compounds include:
Cyclooctatetraene: A polyunsaturated hydrocarbon with the formula C8H8.
Cyclooctane: A saturated hydrocarbon with the formula C8H16.
Cyclooctatetraenone: A ketone derivative of cyclooctatetraene
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
cyclooctatetraenecarboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H,(H,10,11)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |
Clé InChI |
JTSWCHSPSNVWLC-FXPPOMFJSA-N |
SMILES isomérique |
C\1=C\C=C/C(=C\C=C1)/C(=O)O |
SMILES canonique |
C1=CC=CC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


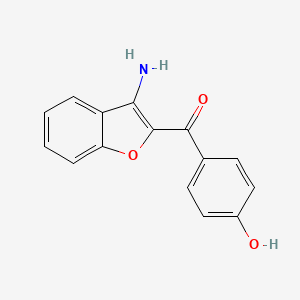
![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)

![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
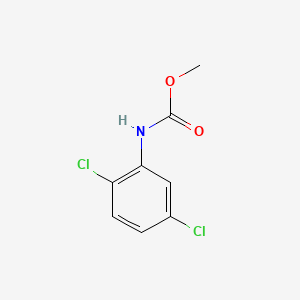
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)
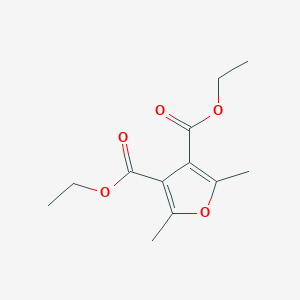

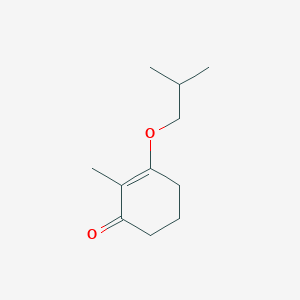

![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
